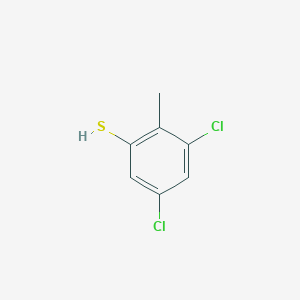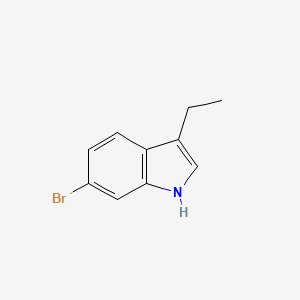
6-ブロモ-3-エチル-1H-インドール
概要
説明
6-Bromo-3-ethyl-1H-indole is a chemical compound with the IUPAC name 6-bromo-3-ethyl-1H-indole . It has a molecular weight of 224.1 .
Synthesis Analysis
The synthesis of 3-Bromo-1-Ethyl-1H-Indole (BEI) has been reported in the literature. It was synthesized from 1-Methyl-2-phenylindole and N-bromosuccinimide .Molecular Structure Analysis
The InChI code for 6-Bromo-3-ethyl-1H-indole is 1S/C10H10BrN/c1-2-7-6-12-10-5-8(11)3-4-9(7)10/h3-6,12H,2H2,1H3 .Chemical Reactions Analysis
6-Bromoindole, an indole derivative, has been reported to undergo palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-3-ethyl-1H-indole include a molecular weight of 224.1 .科学的研究の応用
抗インフルエンザウイルス活性
一連の新しい6-ブロモ-5-ヒドロキシ-1H-インドール-3-カルボン酸エチル誘導体が設計および合成され、インビトロでの抗インフルエンザウイルス活性を評価しました。 これは、インフルエンザの治療法開発における潜在的な用途を示唆しています .
抗癌特性
3-ブロモ-1-エチル-1H-インドールは、強力な抗癌剤として特定されています。 研究によると、これは、現在の市販薬よりも有利な可能性のある新しい抗癌剤の設計に使用できることが示唆されています .
酵素阻害
インドール誘導体は、糖尿病合併症に関与する酵素であるアルドース還元酵素(ALR2)およびアルデヒド還元酵素(ALR1)の阻害剤として評価されています。 これは、糖尿病関連状態の管理における潜在的な可能性を強調しています .
薬理活性
インドール誘導体は、顕著な薬理活性を含む、多様な生物学的および臨床的用途を示します。 それらは、さまざまな治療における治療の可能性のために注目されています .
Safety and Hazards
将来の方向性
Indole derivatives, such as 6-Bromo-3-ethyl-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
作用機序
Target of Action
Indole derivatives, which include 6-bromo-3-ethyl-1h-indole, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The bioavailability of indole derivatives is generally influenced by their lipophilicity and water solubility .
Result of Action
Indole derivatives have been found to exhibit a broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against various viruses .
Action Environment
生化学分析
Biochemical Properties
6-Bromo-3-ethyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6-Bromo-3-ethyl-1H-indole, have shown interactions with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, leading to potential antioxidant effects. Additionally, 6-Bromo-3-ethyl-1H-indole has been reported to bind with high affinity to multiple receptors, which may contribute to its diverse biological activities .
Cellular Effects
6-Bromo-3-ethyl-1H-indole exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 6-Bromo-3-ethyl-1H-indole can induce apoptosis in cancer cell lines by activating the intrinsic apoptotic pathway . This compound also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, 6-Bromo-3-ethyl-1H-indole has been observed to alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-3-ethyl-1H-indole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 6-Bromo-3-ethyl-1H-indole has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition leads to the disruption of downstream signaling events, ultimately resulting in altered cellular responses. Additionally, 6-Bromo-3-ethyl-1H-indole can bind to DNA and RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3-ethyl-1H-indole have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Bromo-3-ethyl-1H-indole is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have also indicated that continuous exposure to 6-Bromo-3-ethyl-1H-indole can result in sustained alterations in cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromo-3-ethyl-1H-indole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as reduced tumor growth in cancer models . At higher doses, 6-Bromo-3-ethyl-1H-indole can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a rapid increase in adverse effects . These findings highlight the importance of dose optimization in therapeutic applications of 6-Bromo-3-ethyl-1H-indole.
Metabolic Pathways
6-Bromo-3-ethyl-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the metabolism of 6-Bromo-3-ethyl-1H-indole, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways influence the bioavailability and overall pharmacokinetics of 6-Bromo-3-ethyl-1H-indole .
Transport and Distribution
The transport and distribution of 6-Bromo-3-ethyl-1H-indole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Additionally, binding proteins can sequester 6-Bromo-3-ethyl-1H-indole in specific cellular compartments, affecting its localization and activity . The distribution of 6-Bromo-3-ethyl-1H-indole within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 6-Bromo-3-ethyl-1H-indole plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, 6-Bromo-3-ethyl-1H-indole has been observed to localize in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, this compound can accumulate in mitochondria, influencing mitochondrial function and cellular metabolism . The subcellular localization of 6-Bromo-3-ethyl-1H-indole is essential for its biological activity and therapeutic potential .
特性
IUPAC Name |
6-bromo-3-ethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-7-6-12-10-5-8(11)3-4-9(7)10/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRGLSVKOGXYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1360945-68-1 | |
| Record name | 6-bromo-3-ethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



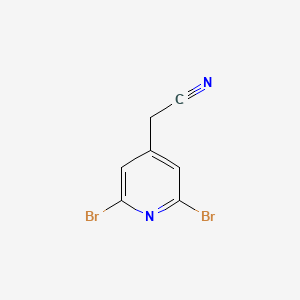
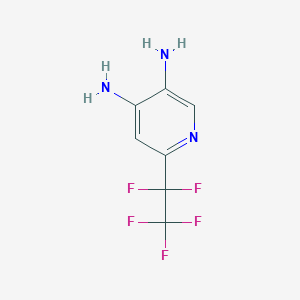
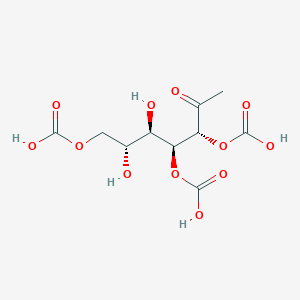
![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde](/img/structure/B1445903.png)
![Dithieno[3,2-c:2',3'-e]oxepine-4,6-dione](/img/structure/B1445906.png)


![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)


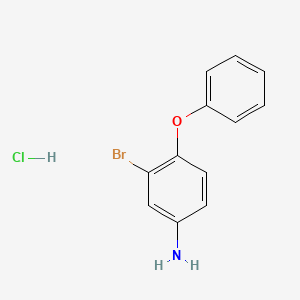

![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1445917.png)
